4-nitrophenyl 3-(1-naphthyl)acrylate
Description
4-Nitrophenyl 3-(1-naphthyl)acrylate is an organic ester featuring a 4-nitrophenyl group and a 1-naphthyl group linked via an acrylate backbone. Its molecular formula is C₁₉H₁₃NO₄, with a canonical SMILES representation of C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)N+[O-] . The compound’s uniqueness arises from the synergistic combination of two aromatic systems: the electron-withdrawing 4-nitrophenyl group and the bulky, hydrophobic 1-naphthyl moiety. This structural arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(4-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-17-11-9-16(10-12-17)20(22)23)13-8-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCUQQEHVJTSN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3-(1-naphthyl)acrylate typically involves the esterification of 4-nitrophenol with 3-(1-naphthyl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3-(1-naphthyl)acrylate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-(1-naphthyl)acrylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-aminophenyl 3-(1-naphthyl)acrylate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
Hydrolysis: 4-nitrophenol and 3-(1-naphthyl)acrylic acid.
Scientific Research Applications
4-nitrophenyl 3-(1-naphthyl)acrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-(1-naphthyl)acrylate involves its interaction with various molecular targets and pathways. For example, in enzyme assays, the compound is hydrolyzed by esterases, leading to the release of 4-nitrophenol, which can be quantitatively measured. This hydrolysis reaction provides insights into the enzyme’s activity and specificity.
Comparison with Similar Compounds
The biological and chemical properties of 4-nitrophenyl 3-(1-naphthyl)acrylate can be contextualized by comparing it to structurally related esters and nitroaromatic derivatives. Key comparisons are summarized below:
Structural and Functional Analogues
Inferred Properties of this compound :
- Antimicrobial Potential: Likely high due to the combined effects of the nitro group (disrupting microbial electron transport) and naphthyl moiety (enhancing lipid bilayer penetration) .
- Anti-inflammatory Activity : Moderate, as seen in naphthyl-containing esters, though steric hindrance from the naphthyl group may limit enzyme binding .
Reactivity and Stability
- Hydrolysis Sensitivity: The electron-withdrawing nitro group accelerates ester hydrolysis compared to non-nitro analogues (e.g., 1-naphthylacetic acid ethyl ester) .
- Thermal Stability : Bulkier naphthyl group may improve thermal stability relative to simpler nitroesters like 4-nitrophenyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
